2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide
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Description
The compound “2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide” is a complex organic molecule . Unfortunately, there is limited information available on this specific compound.
Synthesis Analysis
The synthesis of similar compounds, such as thieno[3,2-d]pyrimidines, involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . The reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produces β-keto amides, which can be cyclized to thienopyrimidine-2,4-diones .Scientific Research Applications
Dual Inhibitory Activity
The compound has been explored for its potential as a dual inhibitor of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). It serves as a potent dual inhibitor, which is significant in the development of treatments for various diseases, including cancer (Gangjee et al., 2008).
Crystal Structure Analysis
Studies have been conducted to understand the crystal structure of related compounds. These studies provide valuable insight into the molecular conformation and potential applications in drug design and development (Subasri et al., 2017).
Antimicrobial Properties
This compound has been synthesized and analyzed for its antimicrobial properties. The exploration of such compounds in the fight against microbial resistance is of considerable interest (Hossan et al., 2012).
Insecticidal and Antibacterial Potential
Its derivatives have been synthesized and evaluated for insecticidal and antibacterial potential. This highlights the versatility of the compound in various domains of pest control and bacterial infection treatments (Deohate & Palaspagar, 2020).
Antitumor Activity
The compound has been modified to create derivatives that exhibit potent antitumor activity. This is crucial for developing new cancer therapies (Hafez & El-Gazzar, 2017).
Potential in COVID-19 Treatment
Recent studies have investigated its potential in treating COVID-19, which underscores its relevance in current pharmaceutical research (Mary et al., 2020).
Properties
IUPAC Name |
2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(2,4-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2S2/c1-4-5-9-23-19(25)18-16(8-10-26-18)22-20(23)27-12-17(24)21-15-7-6-13(2)11-14(15)3/h6-8,10-11H,4-5,9,12H2,1-3H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJAZSQCNPISUGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=C(C=C(C=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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